molecular formula CF3KO2S B1586060 Potassium trifluoromethanesulphinate CAS No. 41804-89-1

Potassium trifluoromethanesulphinate

Cat. No. B1586060
CAS RN: 41804-89-1
M. Wt: 172.17 g/mol
InChI Key: YJPOHGDCIPEPET-UHFFFAOYSA-M
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Description

Potassium trifluoromethanesulfonate, also known as KOTf or potassium triflate, is the potassium salt of trifluoromethanesulphonic acid .


Synthesis Analysis

Potassium trifluoromethanesulfonate has been prepared by neutralizing a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate . It is used as a reagent in the synthesis of guanine-quadruplex hybrid materials .


Molecular Structure Analysis

According to single crystal structure determination, potassium trifluoromethanesulfonate consists of three different potassium-oxygen-coordination polyhedra, linked by sulfur atoms of the trifluoromethanesulfonate groups .


Chemical Reactions Analysis

Potassium trifluoromethanesulfonate is used as a reagent in the synthesis of guanine-quadruplex hybrid materials. It acts as a supporting electrolyte in the electrochemical study of evidence for gold anion in ethylenediamine .


Physical And Chemical Properties Analysis

Potassium trifluoromethanesulfonate appears as a white crystalline powder . Its linear formula is CF3SO3K and it has a molecular weight of 188.17 .

Scientific Research Applications

Perovskite Solar Cells Enhancement

Potassium trifluoromethanesulphinate (KTFS) has been shown to significantly improve the performance and stability of perovskite solar cells. Researchers at Hangzhou Dianzi University discovered that adding KTFS to the absorber of a conventional perovskite solar cell resulted in less lead defects and lower J-V hysteresis . The KTFS-modified perovskite film exhibited better surface morphology and higher crystallinity, leading to a power conversion efficiency of 23.96%, compared to 22.23% of a control device without KTFS .

Synthesis of Guanine-Quadruplex Hybrid Materials

KTFS is utilized as a reagent in the synthesis of guanine-quadruplex hybrid materials. These materials have potential applications in the field of biochemistry and molecular biology, particularly in the study and manipulation of nucleic acid structures .

Electrochemical Studies

In electrochemical research, KTFS serves as a supporting electrolyte. It has been involved in studies providing evidence for gold anion in ethylenediamine, which is crucial for understanding complex electrochemical reactions and could lead to advancements in electrochemical sensors and devices .

Preparation of N-fluoro-2,4,6-trimethylpyridinium Triflate

KTFS reacts with 2,4,6-trimethyl-pyridine to prepare N-fluoro-2,4,6-trimethylpyridinium triflate. This compound is significant in various chemical synthesis processes, including the development of pharmaceuticals and agrochemicals .

Template Source for Macrocycle Construction

It is used as a template source for constructing heterotopic isothiosemicarbazide-based macrocyclic ligands. These macrocycles have applications in coordination chemistry and are essential for creating complex molecular architectures .

Supporting Electrolyte for Gold Anion Studies

As a supporting electrolyte, KTFS plays a role in the electrochemical study of gold anions. This research is fundamental to the development of new materials and technologies in the field of gold chemistry .

Safety and Hazards

Safety measures suggest avoiding contact with skin and eyes, and avoiding formation of dust and aerosols. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for Potassium trifluoromethanesulfonate are not mentioned, its use in the synthesis of guanine-quadruplex hybrid materials suggests potential applications in the field of biochemistry and molecular biology .

Mechanism of Action

Target of Action

Potassium trifluoromethanesulphinate, also known as potassium triflate, is a potassium salt of trifluoromethanesulphonic acid . It is primarily used as a reagent in the synthesis of various compounds . The primary targets of potassium trifluoromethanesulphinate are the molecules or structures it interacts with during these synthesis processes .

Mode of Action

The mode of action of potassium trifluoromethanesulphinate involves its interaction with its targets during synthesis processes . For instance, in the synthesis of guanine-quadruplex hybrid materials, potassium trifluoromethanesulphinate acts as a reagent in the self-assembly of a guanine-siloxane monomer . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect and thus inhibit the non-radiative recombination .

Biochemical Pathways

Potassium trifluoromethanesulphinate affects the biochemical pathways involved in the synthesis of the target compounds . For example, in the synthesis of guanine-quadruplex hybrid materials, it influences the self-assembly process of the guanine-siloxane monomer . The exact biochemical pathways affected by potassium trifluoromethanesulphinate can vary depending on the specific synthesis process it is involved in.

Result of Action

The molecular and cellular effects of potassium trifluoromethanesulphinate’s action are primarily seen in the resulting synthesized compounds . For instance, in the synthesis of guanine-quadruplex hybrid materials, the action of potassium trifluoromethanesulphinate results in the formation of the desired hybrid materials .

Action Environment

The action, efficacy, and stability of potassium trifluoromethanesulphinate can be influenced by various environmental factors. For example, in the context of its use in synthesis processes, factors such as temperature, pH, and the presence of other reagents can affect its action . Furthermore, it has been found that the KTFS-modified cell was able to maintain 90% of its original efficiency after 1,200 h of storage, while the control device achieved only 80% .

properties

IUPAC Name

potassium;trifluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O2S.K/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPOHGDCIPEPET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194620
Record name Potassium trifluoromethanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoromethanesulphinate

CAS RN

41804-89-1
Record name Potassium trifluoromethanesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041804891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium trifluoromethanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoromethanesulphinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoromethanesulphinate

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